molecular formula C11H14ClNO2 B1464764 4-Phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1955515-07-7

4-Phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1464764
CAS No.: 1955515-07-7
M. Wt: 227.69 g/mol
InChI Key: UDMOMQDXMDMSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOMQDXMDMSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a phenyl substituent and a carboxylic acid functional group. The presence of these structural elements is crucial for its biological activity, as they facilitate interactions with various molecular targets in biological systems.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It has been noted for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways related to neurological functions.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Neurotransmission Modulation : Preliminary studies suggest that this compound may act on metabotropic glutamate receptors (mGluR2/3), which are involved in regulating neurotransmitter release and are implicated in conditions such as anxiety and depression.
  • Anticancer Properties : Some derivatives of pyrrolidine compounds have shown promising anticancer activities. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .
  • Antioxidant Activity : Certain studies have indicated that derivatives of pyrrolidine compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is vital for protecting cells from damage caused by free radicals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeurotransmissionModulates mGluR2/3 receptors; potential implications for CNS disorders
AnticancerInhibits proliferation in cancer cell lines; IC50 values reported
AntioxidantExhibits antioxidant properties; reduces oxidative stress

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolidine derivatives, compounds similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific modifications to the phenyl group significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
4-Phenylpyrrolidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.